trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride

Stereochemistry Diastereomer purity Calcium channel modulation

trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine dihydrochloride (CAS 1448362-31-9) is a trans-1,4-disubstituted cyclohexane derivative supplied as a dihydrochloride salt, with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol. The compound features a primary aminomethyl group and a tertiary dimethylamino group locked in a trans configuration on the cyclohexane ring, distinguishing it from cis‑isomers, cis/trans mixtures, and free‑base forms.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
Cat. No. B12297216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCN(C)C1CCC(CC1)CN.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h8-9H,3-7,10H2,1-2H3;2*1H
InChIKeyQLHAMFHHHFVVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine Dihydrochloride: Core Chemical Profile for Research Procurement


trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine dihydrochloride (CAS 1448362-31-9) is a trans-1,4-disubstituted cyclohexane derivative supplied as a dihydrochloride salt, with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol [1]. The compound features a primary aminomethyl group and a tertiary dimethylamino group locked in a trans configuration on the cyclohexane ring, distinguishing it from cis‑isomers, cis/trans mixtures, and free‑base forms . It is primarily utilized as a synthetic building block and analytical reference standard in medicinal chemistry and calcium channel modulator research [2].

Why trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine Dihydrochloride Cannot Be Simply Interchanged with Generic Cyclohexane Diamines


Generic substitution within this compound class is precluded by the confluence of three factors: diastereomeric identity, salt stoichiometry, and application context. The trans configuration imposes a specific spatial orientation of the two amino functionalities that is critical for target engagement in calcium channel modulation programs, whereas the commonly available cis‑isomer or cis/trans mixtures introduce an uncontrolled chiral environment [1]. The dihydrochloride salt form ensures consistent protonation state and markedly higher aqueous solubility compared to the free base, directly impacting reproducibility in biological assay preparation . Furthermore, the 1,4-substitution pattern differentiates it from positional isomers such as trans-4-[(dimethylamino)methyl]cyclohexanamine, which places the tertiary amine on an exocyclic methylene rather than directly on the ring, altering both steric and electronic properties .

Quantitative Differential Evidence for trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine Dihydrochloride Versus Closest Analogs


Stereochemical Identity: Trans Isomer Versus Cis/Trans Mixture

This product is the isolated trans diastereomer, in contrast to the commonly available cis‑ and trans‑ mixture (e.g., N,N-Dimethyl-1,4-cyclohexanediamine, CAS 42389-50-4) . The trans configuration is critical for interaction with T-type calcium channels, as detailed in patent US20090298834, where the relative orientation of the 1- and 4-amino groups dictates binding pocket complementarity [1]. Procurement of a defined diastereomer eliminates the variable activity and ambiguous structure-activity relationships introduced by stereochemical mixtures.

Stereochemistry Diastereomer purity Calcium channel modulation

Salt Form Advantage: Dihydrochloride Versus Free Base Aqueous Solubility

The dihydrochloride salt form of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine delivers enhanced aqueous solubility compared to the free base (MW 156.27 g/mol, CAS 170140-79-1), which is essential for in vitro pharmacological evaluation [1]. Vendor documentation explicitly notes that the dihydrochloride salt is advantageous for biological assays due to its solubility profile, whereas the free base exhibits limited water solubility . This salt form provides a consistent, ready-to-use material for aqueous buffer systems without the need for additional solubilization agents.

Aqueous solubility Salt selection Biological assay preparation

Substitution Pattern Selectivity: 1,4-Diaminocyclohexane Versus 4-(Aminomethyl)cyclohexanamine Core

The 4-(aminomethyl)cyclohexanamine scaffold, characteristic of this compound, is the core structure claimed in patent US20090298834 for T-type calcium channel blockers [1]. This contrasts with the simple 1,4-diaminocyclohexane motif, which lacks the methylene spacer and exhibits different calcium channel subtype selectivity. The patent explicitly teaches that the aminomethyl substitution pattern is essential for high-affinity T-type channel interaction, providing a clear rationale for selecting this specific chemotype over other cyclohexane diamines [1].

Regioisomerism Calcium channel antagonist Medicinal chemistry

Analytical Purity Benchmarking: 95% vs. 98% Purity Grade Availability

Commercial supply of this dihydrochloride salt is available at 95% purity, suitable for use as an HPLC analytical standard and general synthetic intermediate [1]. For applications requiring higher stringency, alternative vendors offer the positional isomer trans-4-[(dimethylamino)methyl]cyclohexanamine dihydrochloride at 98% purity, highlighting the importance of verifying both stereochemistry and purity grade based on the end use . The availability of a defined purity specification directly supports quality control and reproducibility in analytical method development.

Chemical purity Analytical standard HPLC

Optimal Application Scenarios for trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamine Dihydrochloride Based on Differential Evidence


Stereospecific Synthesis of T-Type Calcium Channel Antagonist Leads

Use this trans-configured dihydrochloride as a defined starting material for elaborating 4-(aminomethyl)cyclohexanamine derivatives targeting T-type calcium channels, as claimed in patent US20090298834 [1]. The isolated trans stereochemistry eliminates diastereomeric ambiguity and ensures that structure-activity relationships derived from the resulting analogs are directly attributable to the intended configuration, unlike cis/trans mixtures that confound interpretation.

Aqueous Biological Assay Preparation Without Additional Solubilization Steps

For in vitro pharmacological profiling, the dihydrochloride salt form provides a ready-to-dissolve format for aqueous buffer systems, avoiding the need for DMSO or surfactant solubilization required by the free base . This is particularly advantageous in calcium flux assays or patch-clamp electrophysiology experiments evaluating T-type channel modulation, where consistent compound solubility is critical for reliable concentration-response relationships.

HPLC Analytical Standard for Method Development and Quality Control

Employ this compound as a reference standard for high-performance liquid chromatography (HPLC) method development, as indicated by supplier documentation [2]. Its defined diastereomeric and salt-form identity, combined with a verified 95% purity specification, supports the establishment of retention time markers and calibration curves for analyzing related cyclohexanamine derivatives in reaction monitoring or impurity profiling.

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